2,4-二氯-6-(甲硫基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

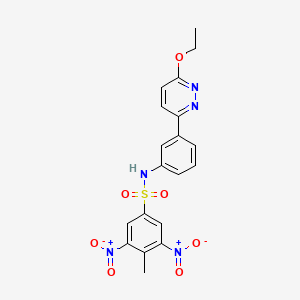

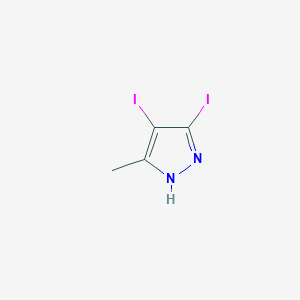

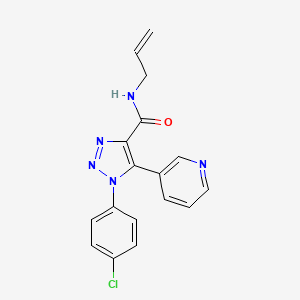

2,4-Dichloro-6-(methylthio)pyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and herbicides. It is characterized by the presence of a pyrimidine ring, a heterocyclic aromatic structure, which is substituted with chlorine atoms at the 2 and 4 positions and a methylthio group at the 6 position.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in several studies. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another study reported the synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines from 2-chloropyrimidine, which is structurally similar to 2,4-dichloro-6-(methylthio)pyrimidine . Additionally, 2-methylthio-4,6-difluoropyrimidine was synthesized through a four-step reaction starting from sulfocarbamidediethyl malonate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been determined using various techniques. X-ray methods have been used to study the structures of isomorphous pyrimidines, revealing planar six-membered rings with significant double-bond character in the C-C and C-N bonds . The presence of substituents like chlorine and methyl groups can influence the distribution and crystallographic positions within the molecules.

Chemical Reactions Analysis

Pyrimidine compounds undergo various chemical reactions. For example, the electrochemical oxidation of 2-pyrimidinethiols leads to the formation of disulfides . Cross-coupling reactions using triorganoindium reagents have been employed to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines from 4,6-dichloro-2-(4-morpholinyl)pyrimidine . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The vibrational spectra (FT-IR and FT-Raman), multinuclear (1H and 13C) NMR, and mass spectrometry have been used to characterize such compounds . Non-covalent interactions, including hydrogen bonds and van der Waals forces, play a role in the stability and intermolecular interactions of these molecules .

科学研究应用

非线性光学材料研究

2,4-二氯-6-(甲硫基)嘧啶已被用于合成4,6-二氯-2-(甲磺基)嘧啶(DCMSP),由于其作为三阶非线性光学材料的潜力而备受关注。通过各种光谱研究和密度泛函理论(DFT)计算,验证了DCMSP的分子和电子结构。这种化合物的线性和非线性光学性质对于光限幅和光开关等应用至关重要(Murthy et al., 2019)。

抗肿瘤性质

对从2,4-二氯-6-(甲硫基)嘧啶合成的化合物的抗肿瘤性质进行了研究。具体来说,从这种化合物衍生的新的5-(4-烷氧基苯基)嘧啶显示出抗肿瘤活性,表明在癌症治疗中具有潜在用途(Grigoryan et al., 2008)。

抗癌药物中间体的合成

2,4-二氯-6-(甲硫基)嘧啶在合成小分子抗癌药物中起着重要的中间体作用。一项研究概述了一种快速合成相关化合物的方法,展示了其在开发旨在治疗癌症的药物中的作用(Zhou et al., 2019)。

振动光谱分析

对从2,4-二氯-6-(甲硫基)嘧啶衍生的化合物,如2,4-二氯-5-硝基嘧啶和4-甲基-2-(甲硫基)嘧啶进行了振动光谱研究。这些研究为了解这些化合物在各种应用中的行为至关重要,提供了关于分子结构和动态的见解(Arivazhagan & Rexalin, 2013)。

新型嘧啶的合成

该化合物已被用于合成新型嘧啶,展示了其作为化学前体在开发新化学实体中的多功能性。这些新型化合物可能在材料科学和制药等领域有各种应用(Kalogirou & Koutentis, 2019)。

缓蚀研究

与所讨论的化合物密切相关的4,6-二氯-2-(甲硫基)嘧啶(DCMTP)已被研究其在盐酸中对不锈钢的缓蚀效果。这表明在材料保护和保存方面具有潜在应用(Khaled, 2016)。

安全和危害

: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines : Electrochemical Studies of the Inhibition Effect of 4,6-dichloro-2-(methylthio)pyrimidine on the Corrosion of Mild Steel in Acidic Medium : 4,6-Dichloro-2-(methylthio)pyrimidine Safety Data Sheet

作用机制

Target of Action

It is known that this compound is useful in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known to react with certain compounds to form monometallic and bimetallic complexes , which could potentially interact with its targets in a specific manner.

Biochemical Pathways

Given its role in organic synthesis , it is plausible that it could influence a variety of biochemical pathways depending on the context of its use.

Result of Action

Its role in the formation of monometallic and bimetallic complexes suggests that it could have diverse effects depending on the specific targets and context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-(methylthio)pyrimidine . .

属性

IUPAC Name |

2,4-dichloro-6-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCPHYZEOODST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(methylthio)pyrimidine | |

CAS RN |

1137576-60-3 |

Source

|

| Record name | 2,4-dichloro-6-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)